1-(2,2-Difluoropropoxy)-4-ethynylbenzene
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Overview
Description
1-(2,2-Difluoropropoxy)-4-ethynylbenzene is an organic compound characterized by the presence of a difluoropropoxy group and an ethynyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoropropoxy)-4-ethynylbenzene typically involves the following steps:
Formation of the Difluoropropoxy Group: This can be achieved by reacting 2,2-difluoropropanol with an appropriate halogenating agent to form 2,2-difluoropropyl halide.
Attachment to Benzene Ring: The difluoropropyl halide is then reacted with a benzene derivative under suitable conditions to introduce the difluoropropoxy group.
Introduction of the Ethynyl Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoropropoxy)-4-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The difluoropropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-(2,2-Difluoropropoxy)-4-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique properties.
Medicine: Investigated for its potential as a precursor in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoropropoxy)-4-ethynylbenzene involves its interaction with molecular targets through its functional groups:
Difluoropropoxy Group: Can participate in hydrogen bonding and dipole-dipole interactions, affecting the compound’s reactivity and binding affinity.
Ethynyl Group: Provides a site for further chemical modifications and interactions with other molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
- 1-(2,2-Difluoroethoxy)-4-ethynylbenzene
- 1-(2,2-Difluoropropoxy)-4-vinylbenzene
- 1-(2,2-Difluoropropoxy)-4-iodobenzene
Uniqueness: 1-(2,2-Difluoropropoxy)-4-ethynylbenzene is unique due to the combination of the difluoropropoxy and ethynyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and materials science .
Properties
IUPAC Name |
1-(2,2-difluoropropoxy)-4-ethynylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O/c1-3-9-4-6-10(7-5-9)14-8-11(2,12)13/h1,4-7H,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGDCTMUAPLGTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C#C)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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